molecular formula C6H6N2O3 B187757 1-methyl-5-nitro-2(1H)-pyridinone CAS No. 32896-90-5

1-methyl-5-nitro-2(1H)-pyridinone

Cat. No. B187757
CAS RN: 32896-90-5
M. Wt: 154.12 g/mol
InChI Key: FZYSOPYUSSFGAO-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

Tetra-N-butylammonium bromide (3220 mg, 10.00 mmol), sodium hydroxide (400.0 mg, 10.00 mmol) and methyl iodide (3113 μL, 50.00 mmol) were sequentially added into the two-phase mixture of 2-hydroxy-5-nitropyridine (700.0 mg, 5.000 mmol) in water (25 mL) and methylene chloride (50 mL). The above mixture was stirred at rt for 1 h and then partitioned between CH2Cl2 (50 mL) and water (75 mL). The aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo to obtain a beige solid. Silica gel (134 g) was used to purify the above solid eluting with 2500 mL EtOAc to obtain the title compound as beige powder. 1H NMR (CDCl3, 400 MHz): δ=3.66 (s, 3H), 6.57 (d, 1H, J=10.0 Hz), 8.10 (dd, 1H, J=2.8 & 10.0 Hz), 8.63 (d, 1H, J=2.8 Hz). MS (ES+): m/z 155.15 (100) [MH+]. HPLC: tR'1.69 min (ZQ2000, polar—5 min).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3113 μL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3220 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3]I.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][N:7]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].O.C(Cl)Cl>[CH3:3][N:7]1[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=[CH:11][C:6]1=[O:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3113 μL
Type
reactant
Smiles
CI
Name
Quantity
700 mg
Type
reactant
Smiles
OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3220 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The above mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 (50 mL) and water (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a beige solid
CUSTOM
Type
CUSTOM
Details
to purify the above solid
WASH
Type
WASH
Details
eluting with 2500 mL EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(C=CC(=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.